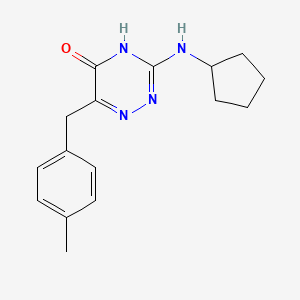
3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its condensed or skeletal formula .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with common reagents, its behavior under various conditions, and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, density, and refractive index .Applications De Recherche Scientifique
Cyclocondensation Reactions and Heterocyclic Syntheses
One significant application area of related triazine derivatives involves cyclocondensation reactions of heterocyclic carbonyl compounds. These reactions are pivotal in synthesizing condensed derivatives of triazine, such as [1,2,4]triazino[6.5-b]quinolines, showcasing the compound's role in developing new heterocyclic systems. This process is crucial for creating compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Gúcky, Slouka, & Wiedermannová, 2003).
Novel Fused 1,2,4-Triazine Derivatives as Inhibitors
Research has also focused on the synthesis and structural elucidation of novel fused 1,2,4-triazine derivatives, targeting their inhibitory activities. These compounds have been explored for their potential as potent inhibitors, particularly in the context of anticancer drug development. The molecular structures of these compounds confirm their unique configurations and potential for significant biological activity, highlighting the diverse applicability of triazine derivatives in medicinal chemistry (El Massry et al., 2012).
Pseudopeptidic Triazine Derivatives
Another fascinating application area is the synthesis of pseudopeptidic triazines. These compounds represent a new class of cyclic dipeptidyl ureas, incorporating amino acids into the triazine framework to create biologically relevant molecules. Such derivatives have been explored for various biochemical applications, including as potential therapeutic agents, due to their unique structural and functional properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Central Nervous System Agents
Derivatives of triazine have been investigated for their potential as central nervous system (CNS) agents. This research demonstrates the chemical versatility of triazine compounds to be modified into structures that could have significant implications for developing new treatments for CNS disorders (Martin et al., 1981).
Antifungal and Antioxidant Activities
Triazine derivatives have also been evaluated for their antifungal and antioxidant properties. This dual functionality underscores the compound's potential in creating new antifungal agents with added antioxidant benefits, expanding their applicability in pharmaceuticals and beyond (Sareen, Khatri, Garg, Jain, & Sharma, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(cyclopentylamino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-6-8-12(9-7-11)10-14-15(21)18-16(20-19-14)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQVEJNZAMGIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

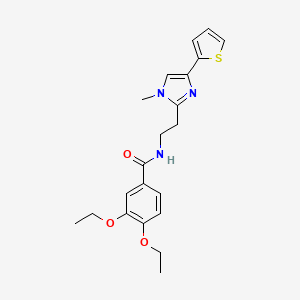
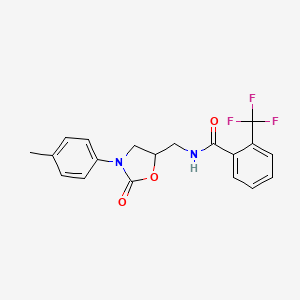
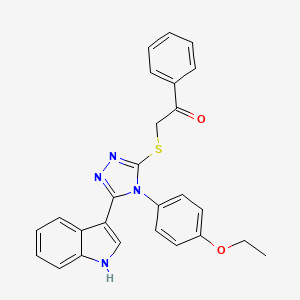
![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)

![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)
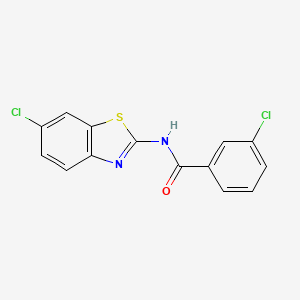

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)